REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]([CH:11]=O)=[CH:9][N:10]=1.Cl.[NH2:14]O>CN(C)C=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][C:8]([C:11]#[N:14])=[CH:9][N:10]=1 |f:1.2|
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Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1SC(=CN1)C=O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash column chromatography in ethylacetate
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CN1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |